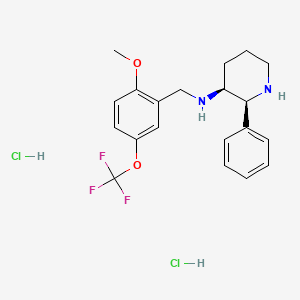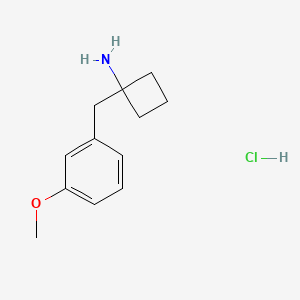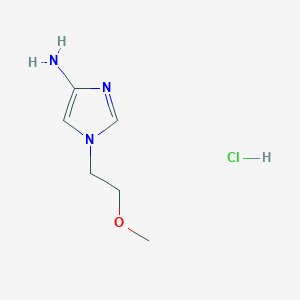
CP-122721 dihydrochloride
描述
CP-122721 dihydrochloride, also known as CP-122721 hydrochloride, is a high-affinity NK1 antagonist . It suppresses the recruitment of immunocytes in respiratory syncytial virus (RSV)-infected rats after capsaicin stimulation and blocks substance P-induced excitation of locus ceruleus cells in guinea pig brain slices . It exhibits anxiolytic and antidepressant-like effects .
Molecular Structure Analysis
The molecular formula of CP-122721 dihydrochloride is C20H23F3N2O2.2HCl . The average molecular mass is 453.326 Da . The compound belongs to the class of organic compounds known as phenylpiperidines, which consists of a piperidine bound to a phenyl group .科学研究应用
Neuroscience
CP-122721 dihydrochloride: is a potent neurokinin NK1 receptor antagonist . It has been shown to suppress the recruitment of immunocytes in respiratory syncytial virus (RSV)-infected rats after capsaicin stimulation and block substance P-induced excitation of locus ceruleus cells in guinea pig brain slices . This suggests potential applications in the treatment of neurological disorders where substance P and NK1 receptor interactions play a role, such as depression, anxiety, and neurogenic inflammation.
Immunology
In immunological contexts, CP-122721 dihydrochloride has demonstrated the ability to modulate immune responses. It suppresses the recruitment of immunocytes, which are crucial in the body’s defense against infections and in the development of inflammatory conditions . This property could be harnessed in conditions like asthma and other respiratory diseases where an overactive immune response leads to pathology.
Pharmacology
As an investigational drug, CP-122721 dihydrochloride has been explored for its pharmacokinetic properties and potential therapeutic applications. It interacts with high affinity at the human NK1 receptor, which could make it a valuable tool in the development of new pharmacological treatments for conditions related to this receptor’s activity, such as emesis and irritable bowel syndrome (IBS) .
Gastroenterology
CP-122721 dihydrochloride: has been investigated for use in treating gastrointestinal disorders, including IBS . Its ability to modulate neurokinin receptors, which are involved in gut motility and secretion, suggests it could be beneficial in managing symptoms of IBS and other functional gastrointestinal disorders.
作用机制
Target of Action
CP-122721 dihydrochloride is a potent and selective non-peptide neurokinin 1 (NK1) antagonist . The primary target of CP-122721 dihydrochloride is the human NK1 receptor . The NK1 receptor is a G-protein coupled receptor found in the central and peripheral nervous system, and it plays a crucial role in mediating pain perception, stress, and emotional behavior.
Mode of Action
CP-122721 dihydrochloride interacts with high affinity at the human NK1 receptor expressed in IM-9 cells . By binding to the NK1 receptor, CP-122721 dihydrochloride inhibits the action of substance P, a neuropeptide that acts as a neurotransmitter and neuromodulator. This inhibition can lead to various physiological changes, depending on the specific context and location of the NK1 receptors.
Pharmacokinetics
One study suggests that the average half-life of cp-122721 was 67 hours for extensive metabolizers and 450 hours for poor metabolizers . More research is needed to fully understand the ADME properties of CP-122721 dihydrochloride and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of CP-122721 dihydrochloride’s action are largely dependent on its inhibition of the NK1 receptor. By blocking the action of substance P at the NK1 receptor, CP-122721 dihydrochloride can modulate various physiological responses, including pain perception, stress response, and inflammation .
属性
IUPAC Name |
(2S,3S)-N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O2.2ClH/c1-26-18-10-9-16(27-20(21,22)23)12-15(18)13-25-17-8-5-11-24-19(17)14-6-3-2-4-7-14;;/h2-4,6-7,9-10,12,17,19,24-25H,5,8,11,13H2,1H3;2*1H/t17-,19-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTRGAPFNJEOTQ-FFUVTKDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)CNC2CCCNC2C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)CN[C@H]2CCCN[C@H]2C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CP-122721 dihydrochloride | |
CAS RN |
145877-52-7 | |
| Record name | CP-122721 dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145877527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-122721 DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/225C5779IV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B1652440.png)

![1-[(3-Fluorophenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B1652442.png)

![[2-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B1652444.png)
![2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1652446.png)
![Methyl 6-(benzylsulfanylmethyl)-4-oxo-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B1652451.png)
![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-(prop-2-enoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B1652454.png)
![(4Z)-2-hydroxy-4-[[2-[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B1652455.png)

![methyl 2-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-ethylimidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1652457.png)
![2-(3-Oxo-3,5,6,7-tetrahydro-cyclopenta[c]pyridazin-2-yl)-propionic acid](/img/structure/B1652458.png)
